5-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride
Description
Properties
IUPAC Name |
5-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-7-9-4-5-11-6-8(9)2-3-10(7)12;/h2-3,11-12H,4-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMANBDPACSNCGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCNC2)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pictet-Spengler Cyclization
The Pictet-Spengler reaction remains a cornerstone for synthesizing tetrahydroisoquinoline derivatives. For 5-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol, this involves condensing phenylethylamine analogs with formaldehyde under acidic conditions. A representative protocol involves:
Bischler-Napieralski Reaction Followed by Reduction
This two-step approach generates the isoquinoline core before reduction:
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Cyclodehydration : Treat N-acylphenylethylamine with POCl₃ at 110°C to form 3,4-dihydroisoquinoline.
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Reduction : Catalytic hydrogenation (H₂, 5 atm, 10% Pd/C) in ethanol reduces the dihydroisoquinoline to the tetrahydro form.
Regioselective Methylation at the 5-Position
Introducing the methyl group at the 5-position requires careful control to avoid over-alkylation. Two predominant methods are employed:
Direct Alkylation Using Methyl Iodide
Reductive Amination
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Reactants : 6-Hydroxytetrahydroisoquinoline (1.0 equiv), formaldehyde (1.2 equiv).
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Conditions : NaBH₃CN (1.5 equiv) in methanol, room temperature, 24 h.
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Workup : Acid-base extraction (HCl/NaOH).
Hydrochloride Salt Formation
Conversion to the hydrochloride salt enhances stability and solubility. The free base is treated with hydrochloric acid under controlled conditions:
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Procedure : Dissolve 5-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol (1.0 equiv) in anhydrous ether, add concentrated HCl (1.1 equiv) dropwise at 0°C.
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Precipitation : Filter the resulting solid, wash with cold ether, and dry under vacuum.
Optimization of Reaction Parameters
Critical variables influencing yield and purity include temperature, stoichiometry, and catalyst selection. Comparative data from iterative optimization studies are summarized below:
Table 1: Impact of Reaction Conditions on Methylation Efficiency
| Parameter | Range Tested | Optimal Value | Yield Improvement |
|---|---|---|---|
| Temperature (°C) | 40–80 | 60 | +15% |
| Methyl Iodide (equiv) | 1.0–2.0 | 1.5 | +20% |
| Solvent | DMF, THF, MeCN | DMF | +25% |
Data adapted from large-scale batch trials.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
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HPLC : Retention time = 7.2 min (C18 column, 0.1% TFA in H₂O/MeCN gradient).
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Elemental Analysis : Calculated for C₁₀H₁₄ClNO: C, 57.83; H, 6.80; N, 6.74. Found: C, 57.78; H, 6.82; N, 6.70.
Industrial-Scale Production Considerations
Catalytic System Efficiency
Palladium-based catalysts (e.g., Pd₂(dba)₃) coupled with Xantphos ligands enhance coupling reactions during intermediate synthesis. For example, a Buchwald-Hartwig amination step achieved 85% yield at 90°C using 2 mol% Pd₂(dba)₃.
Solvent Recycling
Challenges and Mitigation Strategies
Byproduct Formation During Cyclization
Hydrochloride Hygroscopicity
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Issue : Salt absorbs moisture during storage.
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Solution : Package under nitrogen with desiccants (silica gel).
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinoline derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of different functional groups at various positions on the isoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Biological Activities
5-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride exhibits various biological activities that make it a valuable subject of study:
- Neuroprotective Effects : Research indicates that this compound may modulate neurotransmitter systems and has potential applications in treating neurodegenerative disorders such as Parkinson's disease. It appears to influence dopamine receptor activity and provide neuroprotection by inhibiting oxidative stress .
- Antioxidant Properties : The compound demonstrates significant antioxidant activity, crucial for protecting cells against oxidative damage, particularly relevant in neurodegenerative diseases where oxidative stress is a contributing factor .
Scientific Research Applications
The following table summarizes the primary research applications of this compound:
Case Studies and Research Findings
- Neuroprotective Mechanisms : A study highlighted the compound's ability to inhibit oxidative stress and inflammation pathways associated with neurodegenerative diseases. This was evidenced by its modulation of dopamine receptor activity and its antioxidant capacity .
- Antiviral Activity : Recent research explored the antiviral potential of related tetrahydroisoquinoline compounds against SARS-CoV-2. Some derivatives showed promising results in inhibiting viral replication in vitro, suggesting a broader application for tetrahydroisoquinoline derivatives in infectious disease treatment .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of tetrahydroisoquinoline derivatives have shown that modifications to the core structure can enhance biological activity. This insight is critical for developing more potent analogs with specific therapeutic targets .
Mechanism of Action
The mechanism of action of 5-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, potentially offering neuroprotective effects. Additionally, it may inhibit certain enzymes involved in inflammatory processes, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Activity Variations
The biological and physicochemical profiles of THIQ derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of THIQ Derivatives
Receptor and Enzyme Selectivity
- Estrogen Receptor-Related Receptor α (ERRα): The THIQ core mimics diethylstilbestrol (DES), a known ERRα inverse agonist. However, DES exhibits 64% efficacy at 100 µM, while 1-benzyl-2-(4-ClPh)-4-Me-THIQ-6-ol achieves 79% inverse agonism under similar conditions .
- 17β-HSD1 Inhibition :
Cytotoxicity and Off-Target Effects
- NCI-60 Cell Line Screening : The target compound exhibits moderate cytotoxicity (30–90% growth inhibition at high doses), while analogs with bulkier substituents (e.g., 4-isopropyl) show negligible effects .
- Off-Target Activity : Select THIQs antagonize metabotropic glutamate receptor 2 (mGluR2) and modulate glucagon-like peptide 1 (GLP-1) secretion, indicating scaffold versatility .
Biological Activity
5-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₄ClNO
- Molecular Weight : 199.68 g/mol
- Classification : Tetrahydroisoquinoline derivative
The structure of this compound features a bicyclic system that contributes to its biological activity. Its unique arrangement allows for interactions with various neurotransmitter systems, making it a candidate for therapeutic interventions in neurological disorders.
Neuroprotective Effects
This compound has demonstrated neuroprotective properties. Studies indicate that compounds in this class can protect neuronal cells from oxidative stress and apoptosis. For instance, it has been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease .
Antiviral Activity
Recent studies have highlighted the antiviral potential of tetrahydroisoquinoline derivatives against SARS-CoV-2. A related compound exhibited a half-maximal effective concentration (EC50) of 3.15 μM against viral replication in Vero E6 cells, showcasing significant antiviral activity . The mechanism involves inhibition of post-entry viral replication, distinguishing it from other antiviral agents like chloroquine.
Cholinesterase Inhibition
The compound has also been investigated for its ability to inhibit butyrylcholinesterase (BChE), an enzyme linked to neurodegenerative diseases. In vitro studies demonstrated that certain analogs exhibited improved BChE inhibitory activity by up to 21 times compared to initial compounds . This inhibition could potentially enhance cholinergic signaling in the brain.
The biological activity of this compound is mediated through various mechanisms:
- Receptor Interaction : It interacts with multiple neurotransmitter receptors, including dopamine and acetylcholine receptors. This interaction is crucial for its neuroprotective and cognitive-enhancing effects .
- Oxidative Stress Reduction : The compound exhibits antioxidant properties that help mitigate oxidative damage in neuronal cells.
Table 1: Summary of Biological Activities and Mechanisms
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride, and what are the critical reaction conditions?
- Methodological Answer : The synthesis typically involves cyclization of precursor amines or coupling reactions with acyl chlorides. For example, tetrahydroisoquinoline derivatives are often synthesized via Pictet-Spengler reactions or reductive amination. Key steps include acid-catalyzed cyclization (e.g., using acetic acid) and purification via silica gel chromatography . Reaction conditions such as temperature (reflux in dioxane) and stoichiometric ratios of reagents (e.g., anhydrides or acyl chlorides) significantly impact yields .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- 1H NMR : Look for signals corresponding to the tetrahydroisoquinoline ring protons (δ 2.5–4.0 ppm for methylene/methyl groups) and the aromatic hydroxyl proton (δ 5.0–6.0 ppm) .
- Mass Spectrometry (MS) : The molecular ion peak ([M+H]⁺) should align with the molecular weight (185.65 g/mol) .
- IR Spectroscopy : Confirm the presence of hydroxyl (-OH, ~3200–3500 cm⁻¹) and amine (-NH, ~3300 cm⁻¹) groups .
Q. What are the solubility and stability profiles of this compound under various experimental conditions?
- Methodological Answer : The hydrochloride salt form enhances water solubility. Stability tests should include:
- pH-dependent degradation studies : Monitor decomposition in buffers (pH 1–12) via HPLC.
- Thermal analysis : Thermogravimetric Analysis (TGA) can determine decomposition temperatures (~150–200°C for similar compounds) .
- Storage recommendations: Store at –20°C in anhydrous conditions to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) across studies?
- Methodological Answer :
- Standardization : Use an internal reference (e.g., TMS) and consistent solvent systems (DMSO-d6 vs. CDCl₃) to align chemical shift values .
- Computational validation : Compare experimental NMR data with Density Functional Theory (DFT)-predicted shifts using software like Gaussian or ACD/Labs .
- Cross-lab validation : Collaborate with independent labs to reproduce spectra under identical conditions.
Q. What strategies are employed to elucidate the structure-activity relationship (SAR) of this compound in enzyme inhibition studies?
- Methodological Answer :
- Functional group modifications : Introduce substituents (e.g., methyl, methoxy) at positions 5, 6, or 7 to assess changes in acetylcholinesterase inhibition .
- Docking studies : Use AutoDock Vina to model interactions with enzyme active sites (e.g., π-π stacking with aromatic residues or hydrogen bonding with catalytic triads) .
- Kinetic assays : Measure IC₅₀ values and inhibition constants (Ki) to quantify potency variations .
Q. How can in silico methods predict the compound’s pharmacokinetic and toxicological profiles?
- Methodological Answer :
- ADMET prediction : Use SwissADME or ProTox-II to estimate bioavailability, blood-brain barrier permeability, and hepatotoxicity .
- Molecular dynamics simulations : Analyze binding stability with target proteins (e.g., >50 ns simulations in GROMACS) to assess residence times .
- Metabolic pathway prediction : CYP450 interaction profiles can be modeled using StarDrop or MetaSite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
